molecular formula C8H5ClN2O B1362756 7-Chloro-2-quinoxalinone CAS No. 59489-30-4

7-Chloro-2-quinoxalinone

Cat. No.: B1362756
CAS No.: 59489-30-4
M. Wt: 180.59 g/mol
InChI Key: HIDXVGIAGDJBIN-UHFFFAOYSA-N
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Description

7-Chloro-2-quinoxalinone is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 45.9±0.5 cm3, and a molar volume of 120.3±7.0 cm3 . It also has a polar surface area of 41 Å2 and a polarizability of 18.2±0.5 10-24 cm3 .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

  • Quinoxalinone derivatives, including those with a 7-chloro group, have been found to be potent aldose reductase inhibitors with potential applications in managing complications of diabetes. Some compounds also exhibit strong antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Zou et al., 2015).

Novel Synthesis Techniques

  • Innovative synthesis techniques for quinoxalinone derivatives have been developed. These techniques allow for the creation of a variety of bioactive quinoxaline-based compounds, including those with 7-chloro substitutions, showing promise in the treatment of diabetes and its complications (Yang et al., 2012).

Broad Pharmacological Profile

  • Quinoxalinone and its derivatives, including 7-Chloro-2-quinoxalinone, have a broad pharmacological profile. They are used in the synthesis of biologically active compounds and exhibit a range of activities like antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular (Ramli et al., 2014).

Antimicrobial Properties

  • Certain 7-chloro quinoxalinone derivatives demonstrate significant antimicrobial properties. This suggests their potential use as antimicrobial agents in medical and pharmaceutical applications (Ajani et al., 2010).

Structural Analysis

  • The crystal structures of various quinoxalinone derivatives, including those with 7-chloro substitutions, have been determined. This structural analysis is crucial for understanding their properties and potential applications in various fields (Mondieig et al., 2011).

Pharmaceutical Applications

  • The quinoxalinone core, characterized by its nitrogen-containing heterocycles, is found in many pharmacologically active compounds. This includes quinoxalinone derivatives with 7-chloro groups, which have entered clinical trials, signifying their importance in drug development (Shi et al., 2017).

Potential in Neuroscience

  • Quinoxalinone derivatives are being explored for their neuropharmacological effects. Studies on animals have shown varying effects, such as analgesia, sedation, and anticonvulsant actions, indicating their potential in neuroscience and drug development (Olayiwola et al., 2007).

Safety and Hazards

Safety precautions for handling 7-Chloro-2-quinoxalinone include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Quinoxaline derivatives, including 7-Chloro-2-quinoxalinone, have been identified as potential novel anti-HIV agents . Additionally, radical-mediated remote migration of quinoxalinones has been studied, opening a new door for the synthesis of quinoxalinone derivatives .

Biochemical Analysis

Biochemical Properties

7-Chloro-2-quinoxalinone plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as a novel inhibitor scaffold for EGFR (L858R/T790M/C797S) tyrosine kinase . This interaction is significant as it can impede the function of EGFR, which is crucial in the management of non-small cell lung cancers. The compound’s ability to inhibit this enzyme suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to exhibit cytotoxic effects on lung cancer cell lines, specifically the H1975 cell line . This cytotoxicity is indicative of its potential to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with EGFR tyrosine kinase plays a pivotal role in these cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of EGFR tyrosine kinase by binding to the enzyme and preventing its activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately resulting in the observed cytotoxic effects on cancer cells. The compound’s molecular mechanism highlights its potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation . Long-term effects on cellular function have been noted, particularly in in vitro studies, where prolonged exposure to the compound results in sustained inhibition of EGFR activity and continued cytotoxic effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including potential damage to non-cancerous tissues. These findings underscore the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation by cytosolic aldehyde oxidase, resulting in the formation of an oxidized product . Additionally, conjugates of the compound with glycine, taurine, and glucuronic acid have been identified. These metabolic pathways highlight the compound’s interactions with various enzymes and cofactors, influencing its overall metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, particularly in cancer cells. The compound’s distribution profile is crucial for its therapeutic efficacy, ensuring that it reaches the intended sites of action.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzymes and proteins . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its functional sites within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

7-chloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDXVGIAGDJBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333207
Record name 7-Chloro-2-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-30-4
Record name 7-Chloro-2-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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